Phosphate-ON Phosphoramidite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

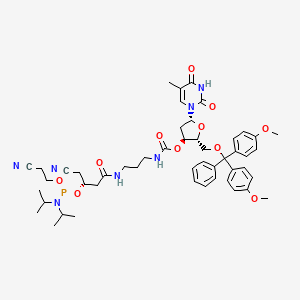

Phosphate-ON Phosphoramidite, also known as Chemical Phosphorylation Reagent, is a compound used in the chemical synthesis of oligonucleotides. It is a type of phosphoramidite, which are key building blocks in the synthesis of DNA and RNA. This compound is particularly valued for its ability to introduce terminal phosphate groups efficiently, making it a cost-effective alternative to enzymatic methods.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phosphate-ON Phosphoramidite is synthesized through a series of chemical reactions involving the phosphorylation of nucleosides. The process typically involves the use of a phosphitylating reagent, which is immobilized on a solid support. The reaction conditions are carefully controlled to ensure high yields and purity. The synthesis can be performed in a flow system, which allows for short reaction times and near-quantitative yields without the need for purification before use .

Industrial Production Methods

In industrial settings, the production of this compound involves automated chemical synthesis. This method is highly optimized and relies on the use of automated oligonucleotide synthesizers. The process is designed to be efficient and scalable, allowing for the production of large quantities of the compound with consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphate-ON Phosphoramidite undergoes several types of chemical reactions, including:

Oxidation: The phosphite moiety in the compound is oxidized to form a phosphate group.

Substitution: The compound reacts with nucleophiles, replacing the NR2 moiety with the incoming nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include weak acids such as triethylammonium chloride or 1H-tetrazole, which catalyze the reactions. The conditions are typically mild, allowing for efficient reactions without the need for harsh reagents .

Major Products Formed

The major products formed from these reactions are oligonucleotides with terminal phosphate groups. These products are essential for various applications in molecular biology and biotechnology .

Wissenschaftliche Forschungsanwendungen

Phosphate-ON Phosphoramidite has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of oligonucleotides for various chemical studies.

Biology: Essential for the production of primers for polymerase chain reaction (PCR) and other molecular biology techniques.

Medicine: Used in the development of oligonucleotide-based drugs and antisense oligonucleotide strategies for disease treatment.

Industry: Employed in the production of DNA microarrays, aptamers, and DNA nanostructures

Wirkmechanismus

The mechanism of action of Phosphate-ON Phosphoramidite involves the activation of the phosphoramidite by a weak acid, which facilitates the nucleophilic attack by the 5’-OH group of the oligonucleotide. This results in the formation of a phosphite triester, which is then oxidized to form a stable phosphate group. This process is repeated in a cyclic manner to build up the oligonucleotide chain .

Vergleich Mit ähnlichen Verbindungen

Phosphate-ON Phosphoramidite is unique in its ability to efficiently introduce terminal phosphate groups. Similar compounds include:

H-Phosphonates: Used in an alternative method for oligonucleotide synthesis, but generally less efficient than phosphoramidites.

Boranephosphonates: Modified at phosphorus, used for specific applications in DNA/RNA synthesis.

Metallophosphonates: Another class of phosphorus-modified compounds with unique properties.

This compound stands out due to its high reactivity, efficiency, and cost-effectiveness, making it a preferred choice for many applications in oligonucleotide synthesis.

Eigenschaften

Molekularformel |

C49H62N7O11P |

|---|---|

Molekulargewicht |

956.0 g/mol |

IUPAC-Name |

[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] N-[3-[[(3R)-4-cyano-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxybutanoyl]amino]propyl]carbamate |

InChI |

InChI=1S/C49H62N7O11P/c1-33(2)56(34(3)4)68(64-28-11-24-50)67-41(23-25-51)29-44(57)52-26-12-27-53-48(60)66-42-30-45(55-31-35(5)46(58)54-47(55)59)65-43(42)32-63-49(36-13-9-8-10-14-36,37-15-19-39(61-6)20-16-37)38-17-21-40(62-7)22-18-38/h8-10,13-22,31,33-34,41-43,45H,11-12,23,26-30,32H2,1-7H3,(H,52,57)(H,53,60)(H,54,58,59)/t41-,42+,43-,45-,68?/m1/s1 |

InChI-Schlüssel |

MCGIOYZUTKDSIL-NNUNARBDSA-N |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)NCCCNC(=O)C[C@@H](CC#N)OP(N(C(C)C)C(C)C)OCCC#N |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)NCCCNC(=O)CC(CC#N)OP(N(C(C)C)C(C)C)OCCC#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12047581.png)

![Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12047584.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(3-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12047608.png)

![[4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12047613.png)

![N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047622.png)

![N-(1H-indol-3-ylmethylideneamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B12047630.png)

![(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester](/img/structure/B12047637.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12047664.png)

![2-[4-(naphthalen-2-yloxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12047673.png)